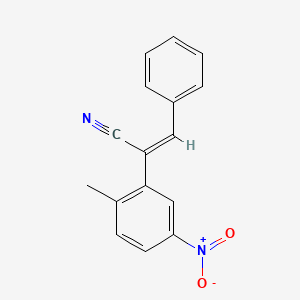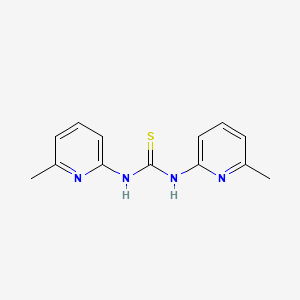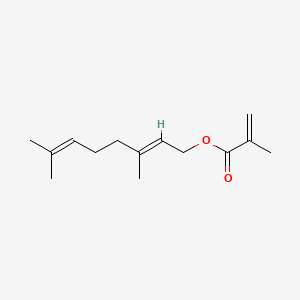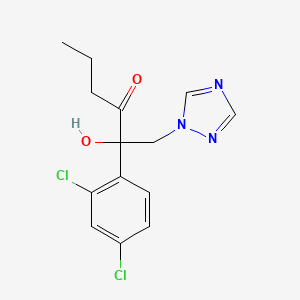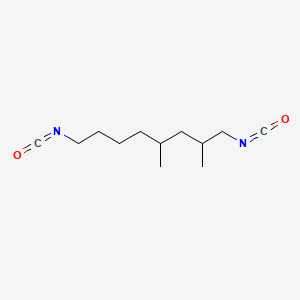
2,4-Dimethyloctane-1,8-diyl diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyloctane-1,8-diyl diisocyanate is a chemical compound with the molecular formula C12H20N2O2. It is also known by its IUPAC name, 1,8-diisocyanato-2,4-dimethyloctane . This compound is part of the diisocyanate family, which are widely used in the production of polyurethanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloctane-1,8-diyl diisocyanate typically involves the reaction of 2,4-dimethyloctane-1,8-diol with phosgene or other isocyanate-forming reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyloctane-1,8-diyl diisocyanate primarily undergoes addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions result in the formation of urethanes, ureas, and polyureas, respectively.
Common Reagents and Conditions
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts to form polyureas, typically under ambient conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyureas: Formed from the reaction with water.
Applications De Recherche Scientifique
2,4-Dimethyloctane-1,8-diyl diisocyanate has several applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and foams.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyloctane-1,8-diyl diisocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the isocyanate groups, which readily react with compounds containing active hydrogen atoms. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate used in polyurethane production.
Toluene diisocyanate (TDI): Widely used in the manufacture of flexible foams.
Methylenediphenyl diisocyanate (MDI): Commonly used in the production of rigid foams and coatings.
Uniqueness
2,4-Dimethyloctane-1,8-diyl diisocyanate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different reactivity and solubility characteristics compared to linear diisocyanates like HDI .
Propriétés
Numéro CAS |
68882-56-4 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1,8-diisocyanato-2,4-dimethyloctane |
InChI |
InChI=1S/C12H20N2O2/c1-11(5-3-4-6-13-9-15)7-12(2)8-14-10-16/h11-12H,3-8H2,1-2H3 |
Clé InChI |
ULJDCHKHOJHGBW-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCN=C=O)CC(C)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


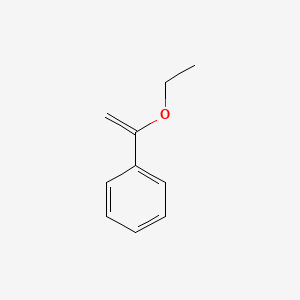
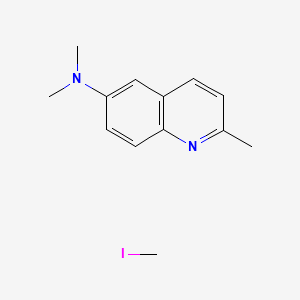
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
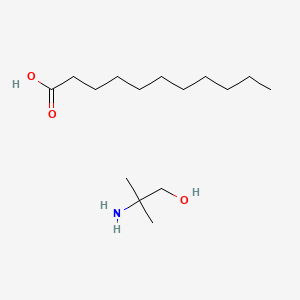
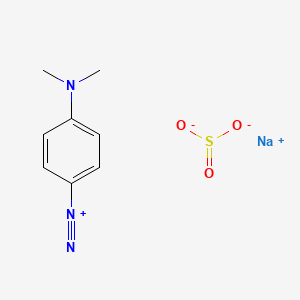
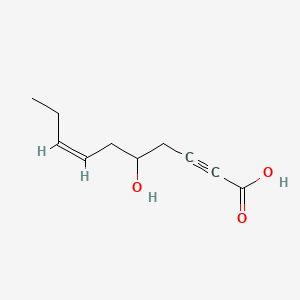
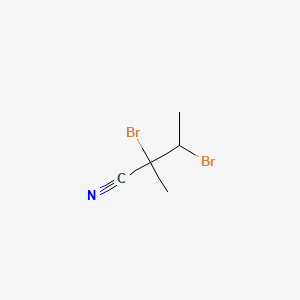
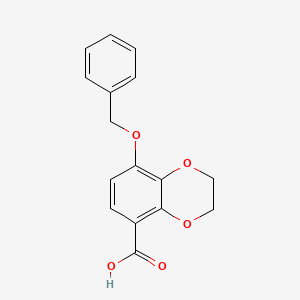
![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
